2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with bromophenyl and chlorophenyl groups
Preparation Methods
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the bromophenyl and chlorophenyl substituents. Common reagents used in these reactions include bromine, chlorobenzene, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl and chlorophenyl groups can be oxidized under specific conditions, leading to the formation of corresponding phenols.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The bromophenyl and chlorophenyl groups can interact with enzymes and receptors, modulating their activity. The pyridazinone core can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide include:
2-(4-bromophenyl)-3-(3-chlorophenyl)acrylonitrile: This compound has a similar bromophenyl and chlorophenyl substitution pattern but features an acrylonitrile core instead of a pyridazinone core.
6-(3-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine: This compound has a different core structure but shares the bromophenyl and chlorophenyl substituents.
The uniqueness of this compound lies in its pyridazinone core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H13BrClN3O2 |
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Molecular Weight |
418.7 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H13BrClN3O2/c19-13-6-4-12(5-7-13)16-8-9-18(25)23(22-16)11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24) |
InChI Key |
CJPPIMIEFFFXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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